molecular formula C6H12OS B134371 5-Sulfanylhexan-2-one CAS No. 156386-62-8

5-Sulfanylhexan-2-one

Cat. No.: B134371
CAS No.: 156386-62-8
M. Wt: 132.23 g/mol
InChI Key: GFUOWPYWXSTOFZ-UHFFFAOYSA-N
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Description

5-Sulfanylhexan-2-one is a sulfur-containing ketone of significant interest in research focused on volatile thiol biogenesis. While not naturally occurring, its structural similarity to impactful aroma compounds like 3-sulfanylhexan-1-ol makes it a valuable tool for probing biochemical pathways . Research on analogous sulfanyl compounds has shown they are often stored in non-volatile, conjugate forms, such as cysteine-glycine dipeptides, and are subsequently released by the sequential action of specific bacterial enzymes, including metal-dependent dipeptidases and C-S lyases . The study of this compound can provide critical insights into the substrate specificity of these enzymes and the mechanism of carbon-sulfur bond cleavage. This research has broader implications for understanding the enzymatic release of odorants in various biological systems and could contribute to the controlled production of flavor compounds. This compound is presented to the scientific community to stimulate research into these specialized enzymatic processes and the exploration of novel sulfur-volatiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156386-62-8

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

5-sulfanylhexan-2-one

InChI

InChI=1S/C6H12OS/c1-5(7)3-4-6(2)8/h6,8H,3-4H2,1-2H3

InChI Key

GFUOWPYWXSTOFZ-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)S

Canonical SMILES

CC(CCC(=O)C)S

Synonyms

2-Hexanone, 5-mercapto- (9CI)

Origin of Product

United States

Synthetic Methodologies for 5 Sulfanylhexan 2 One

De Novo Chemical Synthesis Pathways

De novo synthesis refers to the construction of a target molecule from simpler, commercially available starting materials. chemistrysteps.com For 5-Sulfanylhexan-2-one, this involves building the six-carbon backbone and introducing the ketone at the 2-position and the sulfanyl (B85325) group at the 5-position.

Targeted Functional Group Transformations for Thiol and Ketone Moiety Introduction

The core challenge in synthesizing this compound lies in the precise installation of the ketone and thiol functional groups. Several fundamental organic transformations can be employed to achieve this.

One primary strategy is the conjugate addition or Michael addition of a sulfur nucleophile to an appropriate α,β-unsaturated ketone precursor. mdpi.comrsc.org This approach is a cornerstone for forming carbon-sulfur bonds at the β-position of a carbonyl system. The synthesis would commence with 5-methylhex-3-en-2-one, which serves as the Michael acceptor. A suitable sulfur nucleophile, such as hydrogen sulfide (B99878) (H₂S) or a protected thiol equivalent like thioacetic acid, is then added across the double bond. A subsequent deprotection step, if necessary, would yield the final this compound. The reaction is typically catalyzed by a base to deprotonate the thiol, increasing its nucleophilicity.

Alternatively, a nucleophilic substitution reaction can be employed. cas.cnlibretexts.org This pathway begins with a precursor that already contains the ketone functionality, such as 5-halo-hexan-2-one (e.g., 5-bromohexan-2-one or 5-chlorohexan-2-one). researchgate.netmdpi.comgoogle.com The halogen atom serves as a good leaving group and is displaced by a sulfur-containing nucleophile. Common nucleophiles for this purpose include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. chemistrysteps.com The high nucleophilicity of thiolates makes this an efficient method for introducing the sulfanyl group at the C-5 position. chemistrysteps.comlibretexts.org

A controllable synthesis method for β-sulfanyl ketones has been developed that avoids the pre-synthesis of α,β-unsaturated carbonyl compounds by reacting acetone (B3395972) directly with thiols under specific acidic conditions. mdpi.comnih.govresearchgate.net

Stereoselective and Diastereoselective Synthesis Approaches for this compound

The carbon atom at the 5-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)-5-Sulfanylhexan-2-one and (S)-5-Sulfanylhexan-2-one. The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is of significant interest. mdpi.comrsc.org

For the conjugate addition pathway, stereoselectivity can be achieved by using a chiral catalyst. nih.govsemanticscholar.org Cinchona alkaloid derivatives, for example, have been successfully used as bifunctional organocatalysts to promote the asymmetric sulfa-Michael addition of thiols to enones, yielding β-sulfanyl ketones with high enantiomeric excess. nih.govsemanticscholar.orgbeilstein-journals.org These catalysts work by activating both the enone and the thiol nucleophile, guiding the approach of the nucleophile to a specific face of the double bond. beilstein-journals.org Similarly, chiral iron-salen complexes have been shown to catalyze the asymmetric addition of thiols to α,β-unsaturated ketones, producing β-thioketones in high yield and enantiomeric excess. rsc.org

In the case of nucleophilic substitution, a stereoselective approach could involve starting with an enantiomerically pure precursor, such as a chiral 5-hydroxyhexan-2-one. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) with retention of stereochemistry. The subsequent Sₙ2 reaction with a sulfur nucleophile proceeds with inversion of configuration at the stereocenter, allowing for predictable control over the final product's stereochemistry. beilstein-journals.org

Precursor-Based Synthetic Strategies

These strategies involve the use of starting materials that are structurally similar to the final product, often requiring fewer synthetic steps.

Synthesis of Hexane-Derived Precursors to this compound

The synthesis can begin from readily available hexane (B92381) derivatives. For instance, 5-hexen-2-one (B94416) can serve as a key precursor. researchgate.netodinity.com The synthesis of this precursor itself can be achieved through various established methods. One approach involves the alkylation of acetylacetone (B45752) with methallyl chloride followed by decarboxylation. odinity.com

Once 5-hexen-2-one is obtained, the double bond can be functionalized to introduce the thiol group. A common method is the anti-Markovnikov hydrothiolation of the alkene. This can be achieved through a radical addition of hydrogen sulfide or a thiol, often initiated by UV light or a radical initiator.

Another precursor is 5-hydroxyhexan-2-one. This can be synthesized by the hydration of 5-hexen-2-one or the reduction of a corresponding diketone. The hydroxyl group can then be converted to a sulfanyl group as described in section 2.1.2.

A general method for preparing 1,4-disubstituted 5-halo-1,2,3-triazoles has been developed, which could potentially be adapted for creating halogenated hexane precursors. researchgate.net

Incorporation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.gov Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and sulfur-34 (B105110) (³⁴S) can be incorporated into the structure of this compound or its precursors to trace the fate of atoms throughout a synthetic sequence or a metabolic pathway. nih.govhawaii.edu

For example, to study the mechanism of a conjugate addition reaction, a deuterium-labeled thiol (R-SD) could be used. By analyzing the position of the deuterium atom in the final product via NMR spectroscopy or mass spectrometry, the stereochemical course of the addition can be determined.

Synthesizing these labeled analogues often involves using a labeled starting material. researchgate.netresearchgate.net For instance, to create a deuterium-labeled version of this compound, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used to reduce a precursor ketone, or a deuterated thiol could be used in a substitution or addition reaction. researchgate.net The synthesis of isotopically labeled precursors, such as d₈-3-sulfanylhexan-1-ol, has been reported starting from commercially available deuterated building blocks like d₁₀-butan-1-ol. researchgate.net Similar strategies could be adapted for this compound. Mechanistic studies using isotopically labeled substrates have been crucial in understanding biosynthetic pathways of related compounds. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing a synthetic route is crucial for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness. Key parameters that are typically varied include the choice of solvent, catalyst, temperature, and stoichiometry of reagents.

For the conjugate addition of a thiol to an enone, the choice of catalyst and solvent is critical. Studies on similar reactions have shown that bifunctional organocatalysts can provide high yields and enantioselectivities at low catalyst loadings (e.g., 1 mol%). nih.govbeilstein-journals.org The reaction temperature can also be tuned; while many asymmetric reactions are run at low temperatures to enhance selectivity, some catalysts show high efficiency at room temperature. beilstein-journals.org

The table below illustrates a typical optimization study for a sulfa-Michael addition, showing how changes in catalyst, solvent, and concentration can affect the yield and enantiomeric excess (ee) of the product.

EntryCatalyst (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
11Toluene0.2Room Temp.24>9963
21THF0.2Room Temp.23>9983
31Dichloromethane0.2Room Temp.48>9975
40.5THF0.2Room Temp.40>9982
51THF0.1Room Temp.48>9980
61THF0.2072>9988
This table is a representative example based on optimization studies for analogous β-sulfanyl ketones. nih.govbeilstein-journals.org The data demonstrates the significant impact of reaction parameters on the outcome of the synthesis.

In nucleophilic substitution reactions, the choice of solvent is important to ensure that both the substrate and the nucleophile are adequately solvated. Polar aprotic solvents like DMF or DMSO are often used. The concentration of the nucleophile is also a key factor; using an excess of the sulfur nucleophile can help drive the reaction to completion. chemistrysteps.com

Reaction Mechanisms and Reactivity of 5 Sulfanylhexan 2 One

Nucleophilic and Electrophilic Reactivity of the Sulfhydryl Group

The sulfhydryl group (-SH) is a potent nucleophile and can also be targeted by electrophiles, making it a highly reactive center in the molecule. libretexts.orgwikipedia.org

Sn1 and Sn2 Substitution Pathways at the Alkyl Chain

The carbon atom to which the sulfhydryl group is attached is a secondary carbon. This structural feature allows for the possibility of both unimolecular (S_N_1) and bimolecular (S_N_2) nucleophilic substitution reactions. masterorganicchemistry.comyoutube.combyjus.com

S_N_1 Pathway : In a substitution nucleophilic unimolecular (S_N_1) reaction, the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.combyjus.com For 5-sulfanylhexan-2-one, if the sulfhydryl group acts as a leaving group (as a thiolate), a secondary carbocation would be formed. The stability of this carbocation is crucial for the reaction to proceed. masterorganicchemistry.comyoutube.com Tertiary carbocations are more stable than secondary ones, which are more stable than primary carbocations. savemyexams.com The S_N_1 reaction is a two-step process and typically occurs in the presence of a polar protic solvent. byjus.comyoutube.com

S_N_2 Pathway : The substitution nucleophilic bimolecular (S_N_2) reaction is a one-step, concerted process where a nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.combyjus.com This pathway is favored for primary and, to a lesser extent, secondary alkyl halides. youtube.comsavemyexams.com The rate of an S_N_2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comsavemyexams.com Steric hindrance around the reaction center can significantly slow down or prevent S_N_2 reactions. masterorganicchemistry.com

Reaction PathwayMolecularityRate Determining StepIntermediateStereochemistryPreferred Substrate
S_N_1 Unimolecular savemyexams.comFormation of carbocation masterorganicchemistry.comCarbocation youtube.comRacemization (often unequal) youtube.comTertiary > Secondary masterorganicchemistry.com
S_N_2 Bimolecular savemyexams.comConcerted attack and departure masterorganicchemistry.comTransition state masterorganicchemistry.comInversion of configuration youtube.comMethyl > Primary > Secondary youtube.com

Electrophilic Attack on the Sulfhydryl Moiety

The sulfhydryl group itself, particularly in its deprotonated thiolate form (RS⁻), is a strong nucleophile and can readily react with electrophiles. libretexts.orgnih.gov This high reactivity is attributed to the soft nature of the sulfur atom. nih.govnih.gov

Common electrophiles that react with sulfhydryl groups include:

Alkyl halides: The sulfhydryl group can undergo nucleophilic attack on the carbon of an alkyl halide, leading to the formation of a thioether. This reaction typically follows an S_N_2 mechanism. libretexts.org

Michael Acceptors: α,β-Unsaturated carbonyl compounds, known as Michael acceptors, can react with the sulfhydryl group in a conjugate addition reaction. nih.gov

Oxidizing agents: The sulfhydryl group is susceptible to oxidation, which is discussed in more detail in the redox chemistry section.

The reactivity of the sulfhydryl group can be influenced by the pH of the environment. In basic conditions, the equilibrium shifts towards the more nucleophilic thiolate anion. nih.govnih.gov

Carbonyl Group Reactivity and Related Mechanisms

The carbonyl group (C=O) in this compound is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. youtube.comlibretexts.orgsavemyexams.com

Addition and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. savemyexams.comlibretexts.org These reactions can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Addition: A strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate which is then protonated.

Acid-Catalyzed Addition: The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. libretexts.org

Condensation Reactions: Aldehydes and ketones with α-hydrogens, such as this compound, can undergo aldol (B89426) condensation reactions. libretexts.orgscribd.commagritek.com In the presence of a base, an enolate is formed, which then acts as a nucleophile, attacking the carbonyl group of another molecule. magritek.com The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. magritek.com If two different carbonyl compounds are used, the reaction is termed a crossed or mixed aldol condensation. scribd.com

Reaction TypeKey FeatureProduct of this compound
Nucleophilic Addition Attack of a nucleophile on the carbonyl carbon. savemyexams.comAlcohol (after protonation)
Aldol Condensation Reaction between two carbonyl compounds with α-hydrogens. libretexts.orgscribd.comβ-hydroxy ketone, then α,β-unsaturated ketone

Tautomerism and Isomerization Pathways

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. chemaxon.comtgc.ac.in this compound can exhibit keto-enol tautomerism, where it exists in equilibrium with its enol form, 5-sulfanylhex-2-en-2-ol. tgc.ac.inlibretexts.org This interconversion is catalyzed by both acids and bases. chemaxon.comlibretexts.org

The equilibrium generally favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. tgc.ac.in However, the formation of the enol or enolate intermediate is a crucial step in many reactions of the carbonyl compound, including the aldol condensation. libretexts.org

Redox Chemistry of this compound

Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of atoms. savemyexams.com Both the sulfhydryl and carbonyl groups of this compound can participate in redox processes.

The sulfhydryl group is particularly susceptible to oxidation. libretexts.org Mild oxidation can lead to the formation of a disulfide, linking two molecules of this compound. Further oxidation can produce sulfenic, sulfinic, and ultimately sulfonic acids. The oxidation of thiols can be catalyzed by metal ions such as copper(II) and iron(III). researchgate.netresearchgate.net

The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, while ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group.

Functional GroupOxidation ProductReduction Product
Sulfhydryl (-SH) Disulfide (-S-S-), Sulfenic acid (-SOH), Sulfinic acid (-SO₂H), Sulfonic acid (-SO₃H)Not applicable
Carbonyl (C=O) (Resistant to oxidation)Secondary alcohol (-CH(OH)-)

Oxidation to Disulfides and Polysulfanes

The sulfhydryl (-SH) group of this compound is susceptible to oxidation, a common reaction for thiols. nih.govresearchgate.net This process typically involves the coupling of two thiol molecules to form a disulfide (R-S-S-R), which can be a critical reaction in various chemical and biological systems. google.com The oxidation can be initiated by a variety of oxidizing agents, including oxygen, often facilitated by catalysts. google.comorgsyn.org

The general mechanism for the oxidation of a thiol (R-SH) to a disulfide (R-S-S-R) can be represented as:

In the case of this compound, this would result in the formation of 5,5'-disulfanediylbis(hexan-2-one).

Under certain conditions, particularly in the presence of excess sulfur or specific catalysts, the oxidation can proceed further to form polysulfanes (R-Sn-R, where n > 2). iitr.ac.inrsc.org The formation of these species has been observed in systems containing various thiols, where disulfides can react further to incorporate additional sulfur atoms. iitr.ac.inrsc.org The generation of organic polysulfanes from thiols has been demonstrated in model systems, indicating that this compound could potentially form trisulfanes, tetrasulfanes, and higher-order polysulfanes under appropriate oxidative conditions. iitr.ac.in

Table 1: Products of Thiol Oxidation

ReactantOxidation ProductGeneral Structure
Thiol (R-SH)DisulfideR-S-S-R
Thiol (R-SH)PolysulfaneR-Sn-R (n>2)

This table summarizes the primary products formed from the oxidation of thiols like this compound.

Metal-Catalyzed Oxidation Mechanisms involving Iron and Copper

The oxidation of thiols, including this compound, can be significantly accelerated by the presence of metal ions, particularly iron (Fe) and copper (Cu). iitr.ac.inlibretexts.org These metals can act as catalysts, facilitating the transfer of electrons required for the oxidation process. Research has shown a synergistic interaction between iron and copper in mediating the oxidation of thiols. iitr.ac.inlibretexts.org

The proposed mechanism in a system containing both iron and copper involves a redox cycle:

The thiol first reduces Cu(II) to Cu(I), forming a copper(I) thiolate complex. iitr.ac.in

The Cu(I) complex then rapidly reduces Fe(III) to Fe(II). iitr.ac.inlibretexts.org

Finally, Fe(II) is re-oxidized to Fe(III) by an oxidizing agent like oxygen, completing the catalytic cycle and allowing the process to continue. iitr.ac.inlibretexts.org

This catalytic cycle efficiently promotes the oxidation of thiols to disulfides and other oxidized sulfur species. iitr.ac.in The affinity of the sulfhydryl group for copper is a key factor in this mechanism, initiating the electron transfer cascade. researchgate.net While iron alone can catalyze the oxidation, the process is considerably slower compared to the combined iron and copper system. iitr.ac.inlibretexts.org

Table 2: Role of Iron and Copper in Thiol Oxidation

Metal IonRole in OxidationMechanistic Step
Copper (Cu) Primary Reductant TargetReduced from Cu(II) to Cu(I) by the thiol.
Iron (Fe) Redox Cycling CatalystReduced from Fe(III) to Fe(II) by Cu(I) and subsequently re-oxidized to Fe(III).

This table outlines the distinct roles of copper and iron in the synergistic catalytic oxidation of thiols.

Intramolecular Rearrangements and Cyclization Processes

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic carbonyl carbon, creates the potential for intramolecular reactions. ualberta.ca These reactions occur within a single molecule and can lead to the formation of cyclic structures. libretexts.orgyoutube.com

A probable intramolecular reaction for this compound is a cyclization to form a five-membered ring. This would occur via a nucleophilic attack of the sulfur atom on the carbonyl carbon (the ketone at position 2). The general steps for such a base-catalyzed intramolecular cyclization would be:

Deprotonation of the thiol group (-SH) by a base to form a more nucleophilic thiolate anion (-S⁻).

The thiolate anion attacks the electrophilic carbonyl carbon.

Protonation of the resulting oxygen anion to form a cyclic hemithioacetal.

This reaction would lead to the formation of 2-hydroxy-2,5-dimethyltetrahydrothiophene. The formation of five- and six-membered rings through intramolecular reactions is generally favored due to lower ring strain compared to smaller or larger rings. libretexts.org The relative rate of this intramolecular process versus intermolecular reactions would be highly dependent on the concentration; low concentrations typically favor intramolecular cyclization. youtube.com While specific studies on the intramolecular cyclization of this compound are not prevalent, the reaction is a well-established pathway for γ- and δ-mercaptoketones.

Advanced Analytical Techniques for Characterization and Quantification of 5 Sulfanylhexan 2 One

Chromatographic Separation Methods

Chromatography is a cornerstone for the analysis of complex mixtures, and several techniques have been successfully applied to the separation of 5-Sulfanylhexan-2-one and other volatile thiols. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas chromatography is a powerful technique for separating volatile compounds. phenomenex.com However, the direct analysis of thiols like this compound by GC can be problematic due to their polarity and potential for instability at the high temperatures used in the injector and column. To address these issues, derivatization is a common strategy. phenomenex.commdpi.com This process involves chemically modifying the thiol group to create a more volatile and thermally stable derivative. libretexts.org

Common derivatization approaches for thiols in GC analysis include:

Silylation: This reaction replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. phenomenex.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a stable derivative. nih.govmdpi.com This method has been shown to yield good linearity and low detection limits, particularly when coupled with negative ion chemical ionization-mass spectrometry (NICI-MS). nih.gov

Acylation: This is another method used to derivatize functional groups for GC analysis. libretexts.org

Once derivatized, the sample is introduced into the GC system. The separation is typically performed on a capillary column, such as a DB-5 or HP-1MS, which separates the components of the mixture based on their boiling points and interactions with the stationary phase. google.comrsc.org The separated compounds then enter the mass spectrometer for detection and identification. Electron ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. wikipedia.orglibretexts.org This fragmentation pattern serves as a "fingerprint" for identifying the compound. libretexts.org For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov

Key Parameters in GC-MS Analysis of this compound Derivatives

ParameterTypical Condition/ReagentPurpose
Derivatization ReagentBSTFA, PFBBr, Ethyl propiolateIncrease volatility and thermal stability. phenomenex.commdpi.com
GC ColumnDB-5, HP-1MS (non-polar)Separate analytes based on boiling point. google.comrsc.org
Ionization ModeElectron Ionization (EI) at 70 eVProduce characteristic fragmentation patterns for identification. wikipedia.orglibretexts.org
Detection ModeMS (Scan or SIM), MS/MS (MRM)Provide mass information for identification and quantification. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry offer a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. mdpi.comnih.gov For volatile thiols like this compound, LC-MS analysis typically requires derivatization to convert the volatile analyte into a non-volatile form that can be retained on an LC column and detected by the mass spectrometer. nih.govoup.comoup.com

A common derivatizing agent for LC-MS analysis of thiols is 4,4'-dithiodipyridine (DTDP). acs.orgfrontiersin.org This reagent reacts rapidly with thiols to form stable derivatives that can be effectively separated by reversed-phase LC and detected with high sensitivity using electrospray ionization (ESI) in positive ion mode. acs.orgfrontiersin.org The derivatized thiols often produce a common fragment ion in MS/MS, which can be used for targeted screening and identification of unknown thiols. frontiersin.org

The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex matrices to compensate for matrix effects and variations in sample preparation and instrument response. acs.org Sample preparation for LC-MS analysis often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. acs.orgthermofisher.com

Comparison of Derivatization Reagents for LC-MS Analysis of Thiols

Derivatizing AgentReaction PrincipleAdvantages for LC-MS
4,4'-dithiodipyridine (DTDP)Forms a stable disulfide linkage with the thiol. acs.orgIncreases hydrophobicity, enhances positive ESI-MS detection. frontiersin.org
Monobromobimane (B13751) (mBBr)Forms a non-volatile derivative with the thiol. nih.govoup.comEnables detection of volatile thiols by LC-ESI-MS. nih.govoup.com
Ebselen (B1671040) (Ebs)Forms a selenenylsulfide linkage with the thiol. acs.orgSimilar approach to DTDP for HPLC-MS analysis. acs.org

Supercritical fluid chromatography (SFC) is a powerful technique for chiral separations, offering advantages such as high efficiency and faster analysis times compared to traditional liquid chromatography. chromatographyonline.comafmps.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for the use of high flow rates and small particle columns, leading to rapid and efficient separations. nih.gov

For the chiral separation of compounds like this compound, which contains a stereocenter, SFC is coupled with a chiral stationary phase (CSP). rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability in separating a wide range of chiral compounds. chromatographyonline.comnih.gov The separation mechanism is based on the differential interactions of the enantiomers with the chiral selector of the CSP. chromatographyonline.com

SFC can be readily coupled with mass spectrometry (SFC-MS/MS) for sensitive and selective detection of the separated enantiomers. chromatographyonline.com This combination allows for the accurate quantification of individual enantiomers in complex matrices. chromatographyonline.com

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of thiols, CE methods often involve derivatization to introduce a charged or chromophoric tag, enhancing detectability. nih.gov For instance, derivatization with o-phthalaldehyde (B127526) (OPA) allows for sensitive detection using laser-induced fluorescence (LIF). nih.gov Effective separation of various thiols can be achieved under specific buffer conditions. nih.gov While CE is a powerful separation technique, its coupling to mass spectrometry (CE-MS) can be more challenging than GC-MS or LC-MS.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the detection and structural elucidation of this compound. The choice of ionization technique is critical for achieving the desired sensitivity and obtaining relevant structural information.

Electron Ionization (EI): As mentioned in the context of GC-MS, electron ionization is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules. wikipedia.org This process typically leads to extensive fragmentation, providing a detailed mass spectrum that is useful for structural elucidation and library matching. libretexts.org EI is well-suited for volatile compounds that can be introduced into the mass spectrometer via a gas chromatograph. wikipedia.org

Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly used in LC-MS. wikipedia.org It is particularly useful for producing ions from less volatile or thermally labile compounds without causing significant fragmentation. wikipedia.org In ESI, a high voltage is applied to a liquid to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov ESI is highly effective for polar molecules and can produce multiply charged ions, which is particularly advantageous for the analysis of large biomolecules. wikipedia.org For small molecules like derivatized thiols, ESI typically produces protonated molecules ([M+H]+), which can then be subjected to MS/MS for structural confirmation and quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing highly accurate mass measurements. measurlabs.commsesupplies.com Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a molecule to several decimal places. researchgate.netresearchgate.net This precision allows for the determination of the elemental composition of an analyte, significantly increasing confidence in its identification. researchgate.netnih.gov

For this compound (C₆H₁₂OS), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, can measure the mass-to-charge ratio (m/z) of the molecular ion with an error of less than 5 parts per million (ppm). researchgate.net This high accuracy makes it possible to distinguish this compound from other compounds that may have the same nominal mass but different elemental formulas. researchgate.net The high resolving power of HRMS also aids in separating the analyte signal from matrix interferences, which is crucial when analyzing complex samples. nih.gov

Table 1: Accurate Mass Determination of this compound by HRMS This table presents a hypothetical comparison of the theoretical exact mass of this compound with a potential experimentally determined value obtained via HRMS, illustrating the high accuracy of the technique.

Parameter Value
Molecular Formula C₆H₁₂OS
Nominal Mass 132
Theoretical Monoisotopic Mass (Da) 132.0660
Hypothetical Measured Mass (Da) 132.0663

| Mass Error (ppm) | 2.27 |

Tandem Mass Spectrometry (MS/MS) for Selective Quantification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for both structural elucidation and highly selective quantification of target analytes in complex mixtures. nih.govnih.gov The technique involves multiple stages of mass analysis. In a typical quantitative workflow, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), the first mass spectrometer (MS1) is set to isolate the molecular ion of the target compound (the precursor ion). nih.govspringernature.com This isolated ion is then fragmented in a collision cell, and the second mass spectrometer (MS2) is set to monitor for one or more specific fragment ions (product ions). nih.gov

This process creates a highly specific transition (precursor ion → product ion) that is unique to the analyte of interest. By monitoring this transition, MS/MS can selectively quantify this compound with exceptional sensitivity, even in the presence of co-eluting matrix components that might interfere with other detectors. springernature.com This makes it an ideal technique for trace-level quantification in challenging matrices such as food, beverages, and biological fluids. nih.govnih.gov

Table 2: Hypothetical MS/MS Transitions for Quantification of this compound This table shows potential precursor and product ions for this compound that could be used in an MRM method for selective quantification. The fragmentation pattern is predicted based on common fragmentation pathways for ketones and thiols.

Precursor Ion (m/z) Product Ion (m/z) Description
133.0738 ([M+H]⁺) 115.0631 Loss of H₂O
133.0738 ([M+H]⁺) 75.0263 Cleavage of the carbon chain

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. jchps.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. core.ac.uk For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm its molecular structure.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration).

¹³C NMR: This provides information on the different carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk

2D NMR: Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and confirming the positions of functional groups. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents the predicted chemical shifts (δ) in ppm for the hydrogen and carbon atoms of this compound. These predictions are based on standard chemical shift values and substituent effects.

Position Atom Predicted ¹H Chemical Shift (ppm) & Multiplicity Predicted ¹³C Chemical Shift (ppm)
1 CH₃ ~2.1 (singlet) ~30
2 C=O - ~208
3 CH₂ ~2.5 (triplet) ~43
4 CH₂ ~1.7 (multiplet) ~28
5 CH ~2.9 (multiplet) ~35
6 CH₃ ~1.3 (doublet) ~22

Sample Preparation Strategies for Trace Analysis

The analysis of this compound is often challenged by its low concentration and the complexity of the sample matrix. Effective sample preparation is therefore essential to isolate and concentrate the analyte prior to instrumental analysis, thereby improving detection limits and reducing matrix effects. thermofisher.com

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase. sigmaaldrich.comnih.gov For the analysis of this compound from a liquid sample, a reversed-phase SPE sorbent (e.g., C18) could be employed. waters.com The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained analyte with a small volume of an organic solvent. thermofisher.com This process effectively cleans up the sample and concentrates the analyte. sigmaaldrich.com

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique that combines extraction and preconcentration into a single step. sigmaaldrich.combuffalostate.edu A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, either by direct immersion in a liquid or exposure to the headspace above a liquid or solid sample. free.fr Analytes partition from the sample matrix onto the fiber coating. researchgate.net The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. free.fr Given the volatility of this compound, headspace SPME (HS-SPME) is a particularly suitable technique, minimizing matrix effects and providing excellent sensitivity. nih.gov

Table 4: Comparison of SPE and SPME for this compound Analysis This table compares the characteristics of Solid-Phase Extraction and Solid-Phase Microextraction for the trace analysis of this compound.

Feature Solid-Phase Extraction (SPE) Solid-Phase Microextraction (SPME)
Principle Analyte partitioned between solid sorbent and liquid sample. libretexts.org Analyte partitioned between coated fiber and sample matrix (or headspace). sigmaaldrich.com
Solvent Use Requires solvents for conditioning, washing, and elution. thermofisher.com Solvent-free (for thermal desorption). buffalostate.edu
Sample Volume Can handle larger sample volumes (mL to L). nih.gov Typically used for smaller sample volumes (µL to mL).
Concentration Factor High, achieved by eluting in a small solvent volume. Very high, due to efficient analyte focusing on the fiber.
Automation Can be automated using robotic systems. nih.gov Easily automated with autosamplers.

| Suitability for Analyte | Good for liquid samples; choice of sorbent is key. | Excellent for volatile and semi-volatile compounds via headspace analysis. free.fr |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to isolate and concentrate analytes from a complex matrix. wikipedia.orgnih.gov The method is founded on the principle of partitioning, where a compound distributes itself between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org The efficiency of the extraction is determined by the analyte's relative solubility in the two phases, a relationship described by the partition coefficient (KP). libretexts.org

In the analysis of this compound, LLE serves to separate it from the sample matrix (e.g., food, beverages, or biological fluids) and concentrate it prior to instrumental analysis. The choice of organic solvent is critical and is based on factors like the polarity of this compound, solvent volatility, and immiscibility with the sample matrix. elementlabsolutions.com Dichloromethane (DCM) is a commonly used solvent for extracting volatile sulfur compounds due to its effectiveness in dissolving a wide range of organic molecules and its relatively low boiling point, which facilitates subsequent concentration steps. mdpi.com

To optimize the extraction of this compound, several experimental parameters can be adjusted. The pH of the aqueous sample can be modified to ensure the analyte is in its most non-polar, neutral form, thereby increasing its affinity for the organic solvent. elementlabsolutions.com Since thiols can be acidic, adjusting the pH can suppress ionization and enhance partitioning into the organic phase. Additionally, the extraction efficiency can be improved by performing multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. libretexts.orglibretexts.org Salting out, the addition of a neutral salt to the aqueous phase, can also be employed to decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase. elementlabsolutions.com

Table 1: Comparison of Solvents for LLE of Thiol Compounds

Solvent Polarity Index Boiling Point (°C) Key Characteristics
Dichloromethane (DCM) 3.1 39.6 High volatility, good solubility for many organic compounds. mdpi.com
Diethyl Ether 2.8 34.6 Very volatile, forms peroxides, good solvent for neutral compounds. youtube.com
Ethyl Acetate (B1210297) 4.4 77.1 Moderately polar, less volatile than DCM or ether.
Pentane 0.0 36.1 Non-polar, suitable for extracting non-polar compounds. libretexts.org

Integration with Chemical Derivatization

Due to the high volatility and potential for thermal instability of thiols like this compound, direct analysis by gas chromatography (GC) can be challenging. To overcome these limitations, LLE is frequently integrated with a subsequent chemical derivatization step. youtube.com Derivatization converts the analyte into a more stable, less polar, and more volatile compound, which improves its chromatographic behavior and detection sensitivity. gcms.cz

After extracting this compound into an organic solvent via LLE, the extract is treated with a derivatizing reagent. This reagent reacts specifically with the sulfanyl (B85325) (-SH) functional group. A common approach is silylation, where an active hydrogen in the thiol group is replaced by a trimethylsilyl (TMS) group. youtube.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. sigmaaldrich.com Another strategy is alkylation, which involves replacing the active hydrogen with an alkyl group. youtube.com

This two-step process offers several advantages:

Enhanced Stability: The resulting derivative is often more thermally stable than the original compound, preventing degradation in the hot GC injector and column.

Improved Chromatography: Derivatization reduces the polarity of the thiol, leading to more symmetrical peak shapes and reduced tailing on common non-polar GC columns. gcms.cz

Increased Sensitivity: The derivative may have a better response in the detector (e.g., mass spectrometer), leading to lower detection limits. gcms.cz

The selection of the derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure the reaction goes to completion. sigmaaldrich.com

Quantitative Analytical Methodologies

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard method for the accurate quantification of trace-level compounds, including volatile sulfur compounds like this compound. frontiersin.org This technique relies on the use of an isotopically labeled version of the analyte as an internal standard. nih.gov For this compound, this would involve synthesizing a version of the molecule containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or sulfur-34 (B105110) (³⁴S). researchgate.net

The SIDA procedure involves adding a known amount of the labeled internal standard to the sample before any extraction or cleanup steps. libretexts.org Because the labeled standard is chemically identical to the native analyte, it behaves in the same way during sample preparation, extraction, derivatization, and injection into the analytical instrument (typically a GC-MS). nih.gov Any loss of analyte during the workup procedure will be accompanied by a proportional loss of the internal standard. libretexts.org

Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the isotopically labeled standard using mass spectrometry. The mass spectrometer can easily distinguish between the native compound and the heavier labeled standard. By comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the standard, an accurate concentration of this compound in the original sample can be determined. The major advantage of SIDA is its ability to compensate for matrix effects and variations in sample work-up, leading to high accuracy and precision. frontiersin.orgnih.gov

Theoretical and Computational Chemistry Studies of 5 Sulfanylhexan 2 One

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, serve as a powerful tool for investigating the intricate details of molecular structure and reactivity at the atomic and electronic levels. These computational methods, such as Density Functional Theory (DFT) and ab initio approaches, allow for the theoretical examination of molecules like 5-Sulfanylhexan-2-one, providing insights that are often complementary to experimental data. By solving approximations of the Schrödinger equation, these calculations can determine the optimized geometry of the molecule and a wide array of its electronic properties.

Electronic Structure, Bonding, and Charge Distribution

The electronic structure of an atom is dictated by the arrangement of electrons in orbitals. msu.educhemguide.co.uk For a molecule like this compound, quantum chemical calculations can elucidate its molecular orbital (MO) theory, which describes the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Bonding in this compound involves a combination of covalent bonds, primarily carbon-carbon, carbon-hydrogen, carbon-oxygen, carbon-sulfur, and sulfur-hydrogen bonds. msu.edu Quantum chemical calculations can provide detailed information about these bonds, including their lengths, angles, and vibrational frequencies.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. In this compound, the electronegative oxygen atom in the carbonyl group is expected to have a significant negative partial charge, while the adjacent carbonyl carbon will have a positive partial charge. Similarly, the sulfur atom in the sulfanyl (B85325) group will also exhibit a distinct partial charge. This charge distribution is fundamental to understanding the molecule's dipole moment and its intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govescholarship.org One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311G+(d,p)). nih.gov Following this, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov It is important to note that the accuracy of these predictions can be influenced by the chosen computational method, basis set, and the treatment of solvent effects. researchgate.net

Below is an interactive table showing hypothetical, yet chemically reasonable, predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data that can be generated from such calculations.

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1Carbon-29.8
Hydrogen2.15-
2Carbon-208.5
3Carbon-43.1
Hydrogen2.55-
4Carbon-24.5
Hydrogen1.65-
5Carbon-38.2
Hydrogen2.70-
Sulfanyl H1.35-
6Carbon-21.0
Hydrogen1.30-

Note: These are illustrative values and would need to be confirmed by actual quantum chemical calculations.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility and conformational preferences.

Exploration of Conformational Space and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. Identifying the most stable, low-energy conformations is crucial as they often dictate the molecule's physical properties and biological activity. lumenlearning.comfiveable.me

Computational methods can systematically explore the conformational space to locate energy minima. This can be achieved through systematic or stochastic searches, followed by geometry optimization of the resulting structures. Molecular dynamics simulations can also be employed to explore the conformational landscape by simulating the molecule's motion at a given temperature, allowing it to overcome energy barriers and sample different conformations. biorxiv.org

The relative stability of different conformers is determined by their potential energies. The table below presents a hypothetical conformational analysis for this compound, showcasing how the relative energies of different conformers might be reported.

ConformerDihedral Angle (C3-C4-C5-S)Relative Energy (kcal/mol)Population (%)
A60° (gauche)0.530
B180° (anti)0.050
C-60° (gauche)0.520

Note: These values are for illustrative purposes.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. wikipedia.orgnih.gov Solvation effects can alter conformational preferences, reaction rates, and spectroscopic properties. wikipedia.org Computational models can account for these effects in two primary ways: explicit and implicit solvation models.

In explicit solvation models, a number of solvent molecules are included in the simulation box along with the solute (this compound). This approach provides a detailed, atomistic view of solute-solvent interactions but is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This method is less computationally demanding and is often used in quantum chemical calculations to estimate the influence of the solvent on the molecule's properties. For this compound, which contains both a hydrogen bond donor (the -SH group) and a hydrogen bond acceptor (the C=O group), interactions with polar protic solvents like water or ethanol (B145695) would be particularly significant and could be modeled using these computational approaches. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. rsc.orgosu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. nih.govmontclair.edu The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, computational methods could be used to study a variety of reactions involving its two functional groups. For instance, the mechanism of the reduction of the ketone group to an alcohol could be investigated. This would involve calculating the geometries and energies of the reactant, the transition state (where the reducing agent is interacting with the carbonyl carbon), and the product. The activation energy for the reaction can be determined from the energy difference between the reactant and the transition state.

Similarly, reactions involving the sulfanyl group, such as its oxidation or its role as a nucleophile, could be explored. Computational studies can provide detailed insights into the electronic changes that occur during the reaction, helping to rationalize the observed reactivity and selectivity. nih.gov These studies are particularly valuable for understanding complex reaction pathways and for designing new catalysts or reaction conditions. rsc.org

Transition State Characterization and Reaction Pathways

The study of chemical reactivity through computational chemistry hinges on mapping the potential energy surface (PES) of a reaction. This involves identifying stable molecules (reactants, products, intermediates) which correspond to minima on the PES, and the transition states (TS) that connect them, which are first-order saddle points. For a molecule like this compound, computational methods can elucidate the mechanisms of various potential reactions, such as keto-enol tautomerization, oxidation of the sulfanyl group, or intramolecular cyclization.

Transition State Search and Verification: Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. escholarship.orgescholarship.org Functionals like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly employed to optimize the geometry of the transition state structure. Once a stationary point is located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. vu.nl

Reaction Pathway Mapping: Following the characterization of a transition state, the Intrinsic Reaction Coordinate (IRC) method is used to trace the minimum energy path (MEP) from the TS down to the corresponding reactant and product. vu.nlarxiv.org This confirms that the identified TS correctly connects the desired minima on the potential energy surface. The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants, providing a crucial indicator of the reaction's kinetic feasibility.

For instance, a hypothetical study on the intramolecular cyclization of this compound to form a cyclic hemithioacetal would involve locating the transition state for the nucleophilic attack of the sulfur atom onto the carbonyl carbon. The key parameters of this hypothetical transition state are presented below.

Table 1: Hypothetical Calculated Parameters for the Transition State of this compound Intramolecular Cyclization Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

ParameterValueUnit
Activation Energy (Ea)25.4kcal/mol
Imaginary Frequency-350.2cm⁻¹
Forming S-C Bond Length2.15Å
Breaking C=O Bond Length1.30Å

Catalytic Effects and Reaction Rate Predictions

Computational chemistry provides profound insights into how catalysts accelerate chemical reactions by offering alternative reaction pathways with lower activation energies. princeton.edu Both homogenous and heterogeneous catalytic processes can be modeled. For a reaction involving this compound, one could computationally screen potential catalysts for a desired transformation, such as a specific oxidation or condensation reaction.

The modeling process involves including the catalyst molecule in the quantum mechanical calculation along with the reactant(s). The entire reaction pathway, both uncatalyzed and catalyzed, is mapped out. By comparing the activation energies of the rate-determining steps, the efficacy of the catalyst can be quantified.

Reaction Rate Prediction: Based on the calculated activation energies and other thermodynamic properties obtained from frequency calculations, reaction rate constants can be predicted using Transition State Theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), forms the basis of these predictions, where the pre-exponential factor 'A' can also be estimated from the computational results. This allows for a quantitative comparison of reaction rates under different catalytic conditions or temperatures.

The table below illustrates a hypothetical comparison of the predicted rate constant for the oxidation of the sulfanyl group in this compound, with and without a generic acid catalyst.

Table 2: Hypothetical Predicted Rate Constants for the Oxidation of this compound at 298 K

Reaction PathwayActivation Energy (Ea) (kcal/mol)Predicted Rate Constant (k) (s⁻¹)
Uncatalyzed35.21.2 x 10⁻¹²
Acid-Catalyzed18.53.5 x 10⁻¹

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govnih.gov These models are built by finding a mathematical correlation between calculated molecular descriptors and an experimentally determined activity or property. sci-hub.senih.gov

Model Development and Validation: For this compound and its derivatives, a QSAR model could be developed to predict, for example, their potency as enzyme inhibitors. The process involves:

Data Set Compilation: Assembling a training set of molecules with known activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., molecular surface area). ijpsr.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) to build a predictive equation. github.io

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). nih.govmdpi.com

A hypothetical QSAR model for a series of derivatives of this compound is presented below, predicting their inhibitory activity against a hypothetical enzyme.

Table 3: Hypothetical QSAR Model Data for this compound Derivatives Model Equation: pIC₅₀ = 2.5 + (0.5 * LogP) - (0.01 * SASA) + (1.2 * LUMO)

CompoundLogP (Descriptor 1)SASA (Descriptor 2) (Ų)LUMO (Descriptor 3) (eV)Experimental pIC₅₀Predicted pIC₅₀
Derivative 11.8350-0.15-0.28-0.28
Derivative 22.1365-0.20-0.29-0.29
Derivative 32.5380-0.10-0.17-0.17
Derivative 41.5340-0.25-0.50-0.50

pIC₅₀: negative logarithm of the half maximal inhibitory concentration; LogP: logarithm of the octanol-water partition coefficient; SASA: Solvent Accessible Surface Area; LUMO: Energy of the Lowest Unoccupied Molecular Orbital.

Derivatization Strategies in Chemical Analysis of 5 Sulfanylhexan 2 One

Rationale and Principles of Derivatization for Thiol Compounds

The primary reasons for derivatizing thiol compounds such as 5-sulfanylhexan-2-one are to improve their analytical characteristics. The sulfhydryl group (-SH) is highly reactive, making these compounds unstable. Derivatization serves to enhance volatility, improve detection sensitivity and selectivity, stabilize the molecule, and in some cases, enable the separation of stereoisomers. mdpi.comresearchgate.net

For analysis by gas chromatography (GC), a compound must be sufficiently volatile and thermally stable to be vaporized without decomposition. researchgate.net Thiols often have low volatility due to their polar -SH group, which can lead to poor chromatographic performance, such as broad and tailing peaks. Derivatization mitigates this by replacing the active hydrogen of the thiol group with a less polar, more stable functional group. mdpi.comlibretexts.org This chemical modification reduces the analyte's polarity and its capacity for hydrogen bonding, thereby increasing its volatility and making it more amenable to GC separation. mdpi.comlibretexts.org

Derivatization is a key strategy for enhancing the detection of thiols in mass spectrometry (MS). The process can introduce a chemical tag that improves the ionization efficiency of the analyte, leading to a stronger signal and lower detection limits. mdpi.compnnl.gov Furthermore, specific derivatizing agents can be chosen to yield products with characteristic fragmentation patterns upon collision-induced dissociation (CID). pnnl.govosti.gov This allows for highly selective detection using techniques like selected ion monitoring (SIM) or precursor ion scanning. For example, selenium-based reagents can be used to tag thiols, which not only provides high selectivity but also allows for the potential enrichment and purification of thiol-containing molecules. pnnl.govosti.gov

The sulfhydryl group in thiols is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, resulting in inaccurate quantification. mdpi.comnih.govsfrbm.org This instability is a significant challenge during sample collection, storage, and analysis. Derivatization protects the thiol group by converting it into a more stable chemical form, such as a thioether. mdpi.comlibretexts.org This "capping" of the reactive thiol prevents oxidative and other undesirable reactions, preserving the integrity of the analyte throughout the analytical process. mdpi.comnih.govsfrbm.org This is especially crucial for the analysis of trace levels of thiols in complex matrices.

For chiral compounds that exist as enantiomers, direct separation can be difficult as they have identical physical and chemical properties in an achiral environment. nih.gov Derivatization with a chiral derivatizing agent converts a pair of enantiomers into diastereomers. nih.govnih.gov Since diastereomers have different physical properties, they can be separated using standard achiral chromatographic techniques. This indirect method is a versatile approach for determining the enantiomeric composition of chiral thiols. nih.govnih.gov

Specific Derivatizing Reagents and Reaction Conditions

The selection of a derivatizing reagent depends on the analytical technique being employed and the specific properties of the thiol compound. Alkylating agents are a prominent class of reagents used for thiol derivatization.

Pentafluorobenzyl bromide (PFBBr) is a highly effective alkylating agent for derivatizing thiols, as well as other functional groups like carboxylic acids and phenols. researchgate.netsigmaaldrich.comsigmaaldrich.com The reaction involves the substitution of the active hydrogen on the sulfur atom with a pentafluorobenzyl group. mdpi.comlibretexts.org This reaction creates a derivative that is more volatile and less polar, making it ideal for GC analysis. mdpi.com

A significant advantage of using PFBBr is the introduction of the pentafluorobenzyl group, which is strongly electrophoric (electron-capturing). sigmaaldrich.comsigmaaldrich.com This makes the resulting derivative highly responsive to an electron capture detector (ECD), a sensitive and selective detector used in gas chromatography. sigmaaldrich.comsigmaaldrich.com This derivatization strategy can significantly lower the limits of detection for trace-level thiols. sigmaaldrich.com The reaction is typically performed under conditions that facilitate the nucleophilic attack of the thiol on the PFBBr molecule. mdpi.com

Table 1: Summary of Derivatization Rationale for Thiol Compounds

RationaleDescriptionAnalytical Technique Benefited
Enhancement of Volatility Reduces polarity and hydrogen bonding by replacing the active hydrogen of the -SH group.Gas Chromatography (GC)
Improvement of Detection Introduces chemical moieties that enhance ionization efficiency and create characteristic fragments.Mass Spectrometry (MS)
Stabilization of Analyte Protects the reactive -SH group from oxidation and degradation by converting it to a more stable form.General Chemical Analysis
Facilitation of Stereoisomer Separation Converts enantiomers into diastereomers, which can be separated by standard chromatography.Chiral Chromatography

Acylating Agents (e.g., Ethyl Propiolate (ETP))

Acylating agents are a class of derivatization reagents that react with the sulfhydryl group of thiols. Ethyl propiolate (ETP) has emerged as a useful reagent for the analysis of volatile thiols in matrices such as wine. nih.govchemicalbook.com The derivatization mechanism involves a nucleophilic addition of the thiolate anion of this compound to the carbon-carbon triple bond of ETP. chemicalbook.com This reaction is rapid and effective, typically occurring under basic conditions which facilitate the formation of the more nucleophilic thiolate. chemicalbook.com

The reaction yields stable, UV-active alkylthioacrylate derivatives, which are more amenable to chromatographic analysis. chemicalbook.com The use of ETP for derivatizing varietal thiols, including the structurally similar 4-mercapto-4-methylpentan-2-one (4MMP), followed by gas chromatography-mass spectrometry (GC-MS) analysis, has been successfully demonstrated. nih.gov This approach offers a safer and more user-friendly alternative to older methods that utilized hazardous organomercury compounds. chemicalbook.com

Table 1: Derivatization of Volatile Thiols with Ethyl Propiolate (ETP)

Analyte Class Reagent Method Purpose Reference

Reagents Targeting the Functional Groups of this compound

Given its bifunctional nature, this compound can be targeted at either its sulfhydryl group or its ketone group.

Reagents for the Sulfhydryl Group (e.g., 4,4′-Dithiodipyridine (DTDP), Ebselen)

4,4′-Dithiodipyridine (DTDP): This reagent reacts with thiols via a thiol-disulfide exchange. It has proven effective for the analysis of potent volatile thiols in wine, reacting rapidly at the natural pH of the matrix. acs.orgacs.orgmdpi.com The reaction produces a stable mixed disulfide derivative that can be enriched using solid-phase extraction (SPE) and subsequently analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). acs.orgacs.org This DTDP-based method offers high accuracy and precision, with performance comparable to more laborious GC-MS methods, and is considered safer than reagents like p-hydroxymercuribenzoate. acs.orgnih.gov Its successful application to the analysis of 4-mercapto-4-methylpentan-2-one makes it a highly relevant strategy for this compound. acs.orgacs.org

Ebselen (B1671040): This organoselenium compound, 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a highly selective reagent for derivatizing thiols. nih.gov The reaction involves the cleavage of the Se-N bond in ebselen by the thiol, forming a stable selenenyl sulfide (B99878) (Se-S) bond. nih.govmdpi.com This strategy has been applied to a wide range of thiols in diverse and complex food and beverage matrices, including wine, beer, and coffee. nih.gov The resulting derivatives are suitable for analysis by HPLC-MS/MS. acs.org

Reagent for the Ketone Group (e.g., Girard's Reagent T)

Girard's Reagent T (GirT): Unlike the other reagents mentioned, GirT specifically targets the ketone functional group of this compound. nih.govnih.gov It is a hydrazide reagent that reacts with carbonyls to form a hydrazone. nih.gov The key feature of GirT is that it contains a pre-charged quaternary ammonium (B1175870) moiety. nih.govnih.gov This "charge-tagging" dramatically improves the ionization efficiency of the derivatized molecule in electrospray ionization mass spectrometry (ESI-MS), leading to a significant enhancement in detection sensitivity. nih.gov This approach is particularly valuable for quantifying low-abundance carbonyl-containing compounds in complex biological samples. nih.govacs.org

Table 2: Comparison of Derivatization Reagents for this compound Functional Groups

Reagent Target Functional Group Reaction Type Key Advantage Analytical Method Reference
4,4′-Dithiodipyridine (DTDP) Sulfhydryl (-SH) Thiol-disulfide exchange Rapid reaction at acidic pH; stable derivative HPLC-MS/MS acs.orgacs.org
Ebselen Sulfhydryl (-SH) Selenenyl sulfide formation High selectivity for thiols HPLC-MS/MS nih.gov

Derivatization in Complex Biological and Food Matrices (e.g., On-tissue Derivatization)

The analysis of this compound in its native environment, such as food, beverages, or biological tissues, is complicated by matrix interference and the compound's inherent volatility. nih.govnih.gov Derivatization is a crucial step to overcome these challenges. Reagents like DTDP have been successfully used to derivatize and quantify volatile thiols directly in complex matrices like wine and fermented grains, improving stability and detectability. acs.orgnih.gov Similarly, GirT is used to enhance the detection of low-level carbonyl compounds in biological fluids and tissues. nih.govacs.org

A specialized application of derivatization in complex matrices is On-tissue Chemical Derivatization (OTCD) . This technique is used in conjunction with mass spectrometry imaging (MSI) to visualize the spatial distribution of molecules within a tissue section. researchgate.net For a volatile compound like this compound, direct analysis by MALDI-MSI is challenging due to its evaporation under the high vacuum conditions of the instrument. researchgate.net OTCD addresses this by reacting the analyte directly on the tissue slice with a reagent that renders it non-volatile. researchgate.net For instance, a thiol-specific reagent could be applied to the tissue to covalently bind to the sulfhydryl group of this compound, anchoring it for MSI analysis. This allows for the mapping of its distribution, which can be critical in understanding its role in food science or biology.

Development of Novel Derivatization Reagents and Methods

The field of analytical chemistry is continually evolving, with ongoing research focused on developing new derivatization reagents and methods to improve the analysis of challenging compounds like volatile thiols. The primary goals are to increase reaction efficiency, enhance detection sensitivity and selectivity, and improve safety and ease of use. nih.govoup.com

Recent developments have seen the introduction of novel reagents for thiols that offer advantages over traditional ones. For example, reagents such as 1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-1H-pyrrole-5-dione (PIPD) and monobromobimane (B13751) (mBBr) have been developed for HPLC with fluorescence or mass spectrometry detection, offering high sensitivity and stability. nih.govoup.com

For carbonyl compounds, research has focused on creating new Girard-type reagents. An example is 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP), an isotope-coded labeling reagent designed for the non-targeted profiling and discovery of aldehydes and ketones in biological samples using LC-MS/MS. researchgate.net Such novel reagents facilitate more comprehensive analyses in fields like metabolomics, where the sensitive detection of a wide range of compounds is essential. These advancements pave the way for more accurate and detailed studies of the role of compounds like this compound in various systems.

Future Research Directions for 5 Sulfanylhexan 2 One

Comprehensive Elucidation of Entire Biochemical Pathways

A primary focus for future research is the complete mapping of the biochemical pathways leading to the formation and degradation of 5-Sulfanylhexan-2-one. Current understanding of volatile sulfur compound (VSC) biogenesis suggests complex mechanisms often involving the metabolism of sulfur-containing amino acids and detoxification pathways. mdpi.comnih.gov

Key research questions to be addressed include:

Identification of Precursors: While it is known that compounds like 3-sulfanylhexan-1-ol (3SH) originate from precursors such as S-3-(hexan-1-ol)-L-cysteine (Cys-3SH) and S-3-(hexan-1-ol)-L-glutathione (GSH-3SH), the specific precursors for this compound remain to be definitively identified. itjfs.commdpi.com Research should focus on identifying analogous cysteine, glutathione (B108866), or other sulfur-containing conjugates that serve as the direct precursors. nih.gov

Enzymatic and Chemical Reactions: The formation of VSCs can occur through both enzymatic action, particularly by microbial enzymes (e.g., yeast during fermentation), and chemical reactions like the Maillard reaction. mdpi.comfrontiersin.org Future studies should aim to isolate and characterize the specific enzymes (e.g., C-S lyases) responsible for cleaving the precursor molecules to release this compound. researchgate.net Understanding the interplay between enzymatic and non-enzymatic formation routes is crucial.

Metabolic Fate: Investigating the subsequent metabolic fate of this compound is also essential. This includes identifying any downstream products and understanding how the compound is metabolized or degraded within biological systems.

A thorough elucidation of these pathways will provide a complete picture of the lifecycle of this compound in nature.

Integration of Advanced Analytical Techniques and Multi-Omics Approaches

To achieve a comprehensive understanding of this compound, the integration of sophisticated analytical methods and systems biology approaches is necessary.

Advanced Analytical Techniques: Future research should leverage state-of-the-art analytical instrumentation for the sensitive and accurate detection and quantification of this compound and its precursors in complex matrices. mdpi.com Techniques such as multidimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) and high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) are powerful tools for this purpose. foodsafety.institutemdpi.com These methods offer high sensitivity and resolving power, which are critical for analyzing trace-level volatile compounds.

Multi-Omics Integration: A systems-level understanding can be achieved by employing multi-omics approaches. nih.govnih.gov This involves combining data from different "omics" layers to build a holistic view of the biological processes involving this compound. mdpi.com

Omics LayerPotential Application for this compound Research
Genomics Identifying genes that encode for enzymes involved in the synthesis or degradation of this compound.
Transcriptomics Studying the expression levels of these genes under different conditions to understand the regulation of the biochemical pathway.
Proteomics Quantifying the abundance of the key enzymes and other related proteins.
Metabolomics Correlating the concentration of this compound with the broader metabolic profile of the organism or system to identify related metabolites and perturbed pathways. youtube.com

By integrating these datasets, researchers can construct comprehensive models of the molecular networks governing the presence and activity of this compound, providing deeper insights into its biological significance. sequential.bio

Development of Green Chemistry Synthetic Routes

As interest in this compound grows, the development of sustainable and environmentally friendly methods for its synthesis becomes increasingly important. Green chemistry principles provide a framework for designing safer and more efficient chemical processes. nih.gov

Future research in this area should focus on:

Biocatalysis and Enzymatic Synthesis: Utilizing isolated enzymes or whole-cell systems to catalyze the synthesis of this compound offers high selectivity and mild reaction conditions. researchgate.netmdpi.comnih.gov This approach can significantly reduce the environmental impact compared to traditional chemical synthesis.

Use of Greener Solvents: Conventional organic syntheses often rely on volatile and hazardous solvents. Research should explore the use of safer alternatives such as water, supercritical fluids, or biodegradable solvents. skpharmteco.com Solvent-free reaction conditions should also be investigated. flinders.edu.au

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. flinders.edu.au

Renewable Feedstocks: Investigating the use of renewable starting materials derived from biomass to produce this compound would further enhance the sustainability of its production. The use of sulfur, an abundant by-product of the petroleum industry, aligns with the principle of waste valorization. flinders.edu.au

Recent advances in the green synthesis of other sulfur-containing compounds, such as the conversion of thiols and disulfides into sulfonyl fluorides using non-toxic reagents, can serve as inspiration for developing novel, eco-friendly routes to this compound. eurekalert.orgsciencedaily.com

Applications of Artificial Intelligence and Machine Learning in Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and activities, thereby accelerating the pace of discovery. acs.orgnih.gov

For this compound, AI and ML can be applied in several promising directions:

Predicting Sensory Properties: ML models can be trained on large datasets of chemical structures and their associated sensory data to predict the aroma profile and flavor characteristics of molecules. medium.comresearchgate.net This could be used to predict the sensory impact of this compound and related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can predict the biological activity or other properties of this compound based on its molecular structure. This can help in screening for potential applications and understanding its mechanism of action. researchgate.net

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal conditions for the synthesis of this compound, including identifying novel and more efficient synthetic pathways. bakingbusiness.com

Property Prediction: Advanced ML models, such as graph neural networks, can learn from molecular representations (like SMILES strings) to predict a wide range of physicochemical properties, including solubility, stability, and reactivity. arxiv.orgnih.govulster.ac.uk

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Sulfanylhexan-2-one, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via thiol-ketone coupling or oxidation of 5-mercaptohexan-2-ol. Key steps include:

  • Reagent selection : Use catalysts like BF₃·Et₂O for thiol-ketone reactions or oxidizing agents (e.g., Jones reagent) for alcohol-to-ketone conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Monitor purity via TLC and confirm via GC-MS retention indices .
  • Yield optimization : Adjust stoichiometry (thiol:ketone ratio ≥1.2:1) and reaction time (12–24 hrs under nitrogen) to minimize disulfide byproducts .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify thiol (-SH) proton resonance (δ 1.5–2.0 ppm) and ketone carbonyl (δ 205–215 ppm). Compare with reference spectra in databases like SDBS .
  • FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98% for reproducible studies) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy (λmax shifts indicate decomposition) .
  • Oxygen sensitivity : Use argon-purged vials and antioxidant additives (e.g., BHT) to suppress oxidation. Validate stability with accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Control variables : Fix solvent polarity (e.g., THF vs. DMSO), temperature (25°C vs. 60°C), and nucleophile concentration (0.1–1.0 M).
  • Kinetic analysis : Use stopped-flow spectroscopy to measure reaction rates. Compare with DFT-calculated activation energies for mechanistic validation .
  • Side-product identification : Employ LC-MS/MS to detect disulfide or over-oxidation byproducts .

Q. How can contradictory literature data on the compound’s spectroscopic properties be resolved?

  • Methodological Answer :

  • Reproducibility checks : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR) and solvent systems (e.g., CDCl₃ vs. DMSO-d6) .
  • Inter-lab validation : Collaborate with independent labs to cross-verify spectral assignments. Share raw data via repositories like Zenodo to enhance transparency .
  • Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental variability (humidity/temperature logs) .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with optimized force fields (AMBER) to predict binding affinities to enzymes like cytochrome P450. Validate with experimental IC₅₀ values .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
  • QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donor count. Cross-validate with leave-one-out methods .

Data Presentation Guidelines

  • Tables : Include retention times (GC-MS), spectral peaks (NMR/IR), and kinetic constants. Use SI units and ± standard deviations .
  • Figures : Label axes clearly (e.g., "Wavelength (nm)" for UV-Vis). Highlight statistically significant differences (ANOVA, p < 0.05) .
  • Reproducibility : Document all experimental parameters (e.g., glovebox O₂ levels, column batch numbers) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.